2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
Description
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 4-methoxyphenyl group at position 2 and an acetic acid moiety at position 4. The pyrazolo[1,5-a]pyrazinone scaffold is notable for its fused bicyclic structure, which provides a rigid framework for interactions with biological targets. The acetic acid group introduces polarity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-22-11-4-2-10(3-5-11)12-8-13-15(21)17(9-14(19)20)6-7-18(13)16-12/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFWWCNYUWZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid typically involves multicomponent reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid and a suitable pyrazole derivative . The reaction proceeds in two steps: the initial interaction of the starting materials in an organic solvent like acetonitrile, followed by the formation of the pyrazolo[1,5-a]pyrazine core in acidic media. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid exhibit significant anticancer properties. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of this compound could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential use in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent .
Case Study 2: Inflammation Model
In an animal model of arthritis, treatment with this compound resulted in reduced inflammation and joint swelling compared to control groups. Histological analyses confirmed decreased inflammatory cell infiltration .
Case Study 3: Neuroprotection
In vitro studies using neuronal cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and preserved neuronal integrity .
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[1,5-a]pyrazine core can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxyphenyl group may enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound is replaced with bulkier or electron-withdrawing groups in analogs (e.g., 1,3-benzodioxol-5-yl in ), which may alter binding interactions in biological systems.
- Molecular Weight : The target compound has the lowest molecular weight (323.29), while analogs with extended side chains (e.g., ) exceed 450 Da, impacting bioavailability.
Pharmacokinetic Considerations
- Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to acetamide derivatives (e.g., ).
- Metabolic Stability : Compounds with halogenated substituents (e.g., ) resist oxidative metabolism, extending half-life in vivo.
- Blood-Brain Barrier Penetration : Lipophilic analogs (e.g., N-benzyl in ) may exhibit improved CNS penetration.
Biological Activity
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (CAS Number: 1338657-45-6) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 299.28 g/mol
- Structural Features : The compound features a pyrazolo[1,5-a]pyrazine core with a methoxyphenyl substituent, which may enhance its lipophilicity and biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | U-87 glioblastoma | Not specified | |
| 3-Aminoquinazoline | MDA-MB-231 breast cancer | 10.5 | |
| 1-Hydroxybenzimidazole | Various | 12.8 |
The anticancer activity is attributed to its ability to inhibit key cellular pathways involved in tumor growth and proliferation.
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using the DPPH radical scavenging method. Compounds in the same class have demonstrated significant radical scavenging activity, suggesting that this compound may also possess similar properties:
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | Not specified but promising based on analogs | |
| Ascorbic Acid (Control) | 100% (baseline) |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory and autoimmune disorders .
- Cell Cycle Arrest : Studies suggest that pyrazolo derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have explored the effects of related compounds on various biological systems:
- Study on MPO Inhibition : A study demonstrated that certain pyrazolo derivatives effectively inhibited MPO activity in human blood samples, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Efficacy : In vitro studies showed that pyrazolo derivatives exhibited selective cytotoxicity against glioblastoma cells compared to normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
